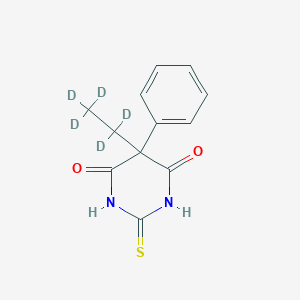
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5: is a derivative of barbituric acid, characterized by the presence of a pentadeuterioethyl group and a phenyl group. This compound is known for its applications as an anesthetic and a controlled substance due to its depressant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 typically involves the reaction of barbituric acid derivatives with deuterated ethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as DMSO or methanol .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Used as a precursor in the synthesis of other barbituric acid derivatives.
- Studied for its unique isotopic labeling due to the presence of deuterium .
Biology and Medicine
- Investigated for its anesthetic properties and potential use in medical procedures.
- Studied for its effects on the central nervous system as a depressant .
Industry
- Utilized in the production of pharmaceuticals and other chemical intermediates.
- Explored for its potential applications in isotope labeling studies .
Wirkmechanismus
The mechanism of action of 5-Phenyl-5-ethyl-2-thiobarbituric Acid-d5 involves its interaction with the central nervous system. The compound acts as a depressant by enhancing the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This results in sedation and anesthetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiopental: Another barbiturate with similar anesthetic properties.
Phenobarbital: Known for its use as an anticonvulsant and sedative.
Pentobarbital: Used for its sedative and hypnotic effects.
Uniqueness
Eigenschaften
CAS-Nummer |
73738-04-2 |
|---|---|
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
253.33 g/mol |
IUPAC-Name |
5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 |
InChI-Schlüssel |
GHHFRPRCYQNNDL-ZBJDZAJPSA-N |
SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















